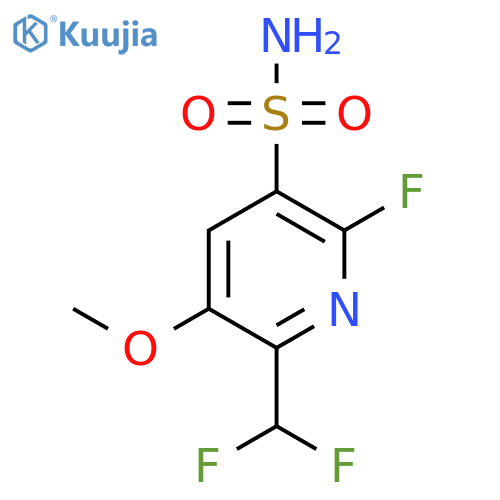

Cas no 1807049-74-6 (2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide)

1807049-74-6 structure

商品名:2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide

CAS番号:1807049-74-6

MF:C7H7F3N2O3S

メガワット:256.202290773392

CID:4883512

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide

-

- インチ: 1S/C7H7F3N2O3S/c1-15-3-2-4(16(11,13)14)7(10)12-5(3)6(8)9/h2,6H,1H3,(H2,11,13,14)

- InChIKey: LGTGIXWKAPMDSL-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(N=C(C(F)F)C(=C1)OC)F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 332

- トポロジー分子極性表面積: 90.7

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029034372-250mg |

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide |

1807049-74-6 | 95% | 250mg |

$960.40 | 2022-03-31 | |

| Alichem | A029034372-500mg |

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide |

1807049-74-6 | 95% | 500mg |

$1,819.80 | 2022-03-31 | |

| Alichem | A029034372-1g |

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide |

1807049-74-6 | 95% | 1g |

$2,779.20 | 2022-03-31 |

2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1807049-74-6 (2-(Difluoromethyl)-6-fluoro-3-methoxypyridine-5-sulfonamide) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬